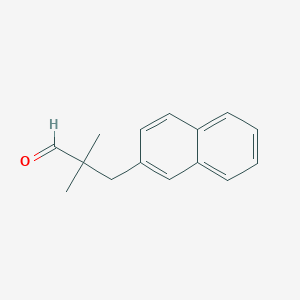
3-Bromo-5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid
Vue d'ensemble
Description
Naphthyridines are a class of organic compounds with significant importance in the field of medicinal chemistry because many of them exhibit a variety of biological activities . The first derivative of the cyclic naphthyridine system was obtained in 1893 . Over the years, these ring systems have received various names, such as “pyridopyridines”, “benzodiazines”, “diazadecalins” or by the “aza” system when named as “diazanaphthalene” .
Synthesis Analysis
The synthesis of naphthyridines has been a topic of considerable interest. Strategies related to the synthesis of naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .
Molecular Structure Analysis
Naphthyridine is considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms . As indicated in Figure 1 of the referenced paper , six isomeric naphthyridines are possible.
Chemical Reactions Analysis
Naphthyridines exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
The chemical compound 3-Bromo-5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid is significant in the synthesis of various naphthyridine derivatives. Its applications in scientific research have been explored through different synthetic routes and chemical reactions. For instance, Hawes and Wibberley (1967) demonstrated the preparation of new 2-substituted 1,8-naphthyridines through the decarboxylation of their 3-carboxylic acids, showcasing its utility in generating diverse naphthyridine compounds (Hawes & Wibberley, 1967). Moreover, Ames and Dodds (1972) investigated condensation reactions of o-halogenopyridinecarboxylic acids, including 2-bromopyridine-3-carboxylic acid, with carbanions, leading to the synthesis of valuable naphthyridine derivatives (Ames & Dodds, 1972).
Antibacterial Activity
In addition to its role in synthesis, this compound has been part of studies for developing new antibacterial agents. Santilli, Scotese, and Yurchenco (1975) synthesized a series of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives and evaluated them against Escherichia coli, identifying derivatives with potential antibacterial properties (Santilli, Scotese, & Yurchenco, 1975).
Antimalarial Activity
Furthermore, the research on 3-Bromo-5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid has extended to the development of potential antimalarial compounds. Barlin and Tan (1985) prepared new N4-substituted 7-bromo-1,5-naphthyridin-4-amines from nicotinic acid, showing significant antimalarial activity in tests with mice infected with Plasmodium vinckei vinckei, highlighting its relevance in the search for new antimalarial agents (Barlin & Tan, 1985).
Orientations Futures
Mécanisme D'action
Target of Action
It is known that these compounds are pharmacologically active and have a variety of applications such as anticancer, anti-human immunodeficiency virus (hiv), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .
Mode of Action
It is known that the specific and differential functionalization of the 1,6-naphthyridine core leads to specific activity .
Propriétés
IUPAC Name |
3-bromo-5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2/c10-6-4-5-2-1-3-11-8(5)12-7(6)9(13)14/h4H,1-3H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZKZRBYEJCGRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(N=C2NC1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



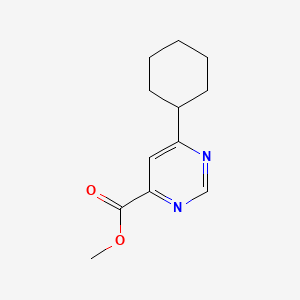
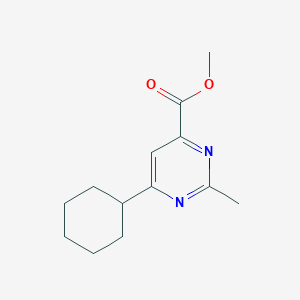
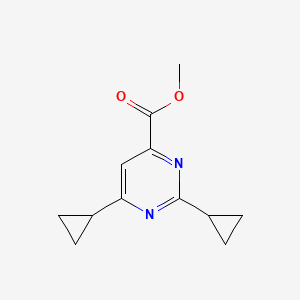
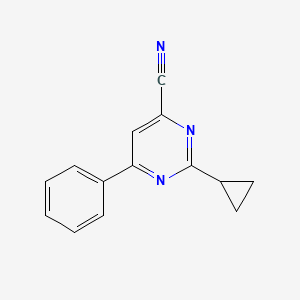
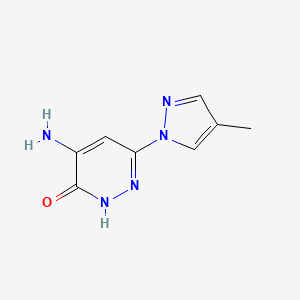
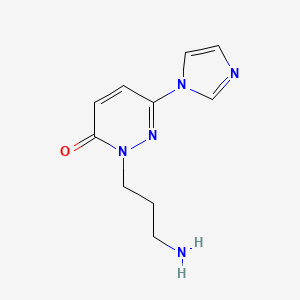
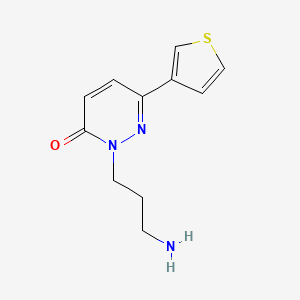

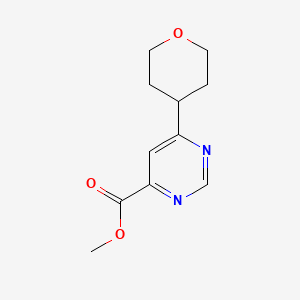
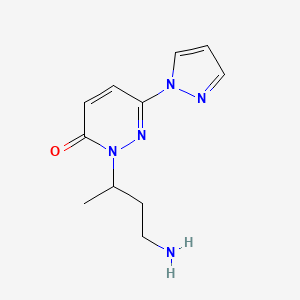
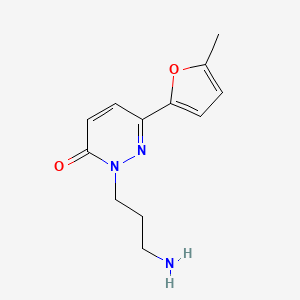
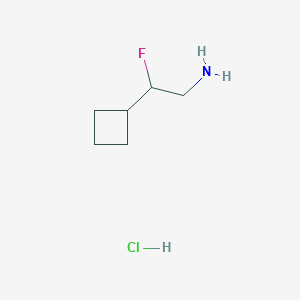
amine hydrochloride](/img/structure/B1484494.png)
